molecular formula C32H40N2O5S2 B1683645 Trimethaphan camsylate CAS No. 68-91-7

Trimethaphan camsylate

Cat. No. B1683645
CAS RN: 68-91-7
M. Wt: 596.8 g/mol
InChI Key: HALWUDBBYKMYPW-STOWLHSFSA-M
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Description

Trimethaphan camsylate, also known by the trade name Arfonad, is a sympatholytic drug used in rare circumstances to lower blood pressure . It is a ganglionic blocker that counteracts cholinergic transmission at a specific type of nicotinic acetylcholine receptors in the autonomic ganglia, therefore blocking both the sympathetic nervous system and the parasympathetic nervous system .


Molecular Structure Analysis

Trimethaphan camsylate has a molecular formula of C22H25N2OS . It is a sulfonium compound and carries a positive charge . Due to this charge, it cannot cross lipid cell membranes, such as those that comprise the blood-brain barrier .


Chemical Reactions Analysis

Trimethaphan camsylate is a ganglionic blocking agent that prevents stimulation of postsynaptic receptors by competing with acetylcholine for these receptor sites . Additional effects may include direct peripheral vasodilation and release of histamine .


Physical And Chemical Properties Analysis

Trimethaphan camsylate has a molecular weight of 365.52 g/mol . It is a sulfonium compound and therefore carries a positive charge .

Future Directions

The therapeutic uses of Trimethaphan camsylate are very limited due to the competition from newer drugs that are more selective in their actions and effects produced . Future research may focus on developing more selective and effective alternatives.

properties

IUPAC Name

3,5-dibenzyl-8-thionia-3,5-diazatricyclo[6.3.0.02,6]undecan-4-one;(7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl)methanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N2OS.C10H16O4S/c25-22-23(14-17-8-3-1-4-9-17)19-16-26-13-7-12-20(26)21(19)24(22)15-18-10-5-2-6-11-18;1-9(2)7-3-4-10(9,8(11)5-7)6-15(12,13)14/h1-6,8-11,19-21H,7,12-16H2;7H,3-6H2,1-2H3,(H,12,13,14)/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HALWUDBBYKMYPW-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CCC1(C(=O)C2)CS(=O)(=O)[O-])C.C1CC2C3C(C[S+]2C1)N(C(=O)N3CC4=CC=CC=C4)CC5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H40N2O5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3023710
Record name Trimethaphan 10-camphorsulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3023710
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

596.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Trimethaphan camsylate

CAS RN

68-91-7
Record name Trimethaphan 10-camphorsulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3023710
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Trimetaphan camsilate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.000.633
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Trimethaphan camsylate

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